

MOZ-IN-2 as a Chemical Probe for KAT6A: A Technical Overview

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Compound of Interest

Compound Name: MOZ-IN-2

Cat. No.: B15584905

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on **MOZ-IN-2**, a chemical probe for the lysine acetyltransferase KAT6A (also known as MOZ or MYST3). While detailed primary literature on the discovery and comprehensive characterization of **MOZ-IN-2** is not readily available in the public domain, this guide synthesizes the existing information from chemical suppliers and places it within the broader context of KAT6A biology and inhibitor development. We present the known biochemical activity of **MOZ-IN-2**, discuss the critical role of KAT6A in cellular signaling, and provide generalized experimental protocols for the characterization of KAT6A inhibitors. This guide aims to serve as a foundational resource for researchers interested in utilizing or further investigating **MOZ-IN-2** as a tool for studying KAT6A function.

Introduction to KAT6A (MOZ)

Lysine acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc finger protein (MOZ), is a member of the MYST family of histone acetyltransferases (HATs). KAT6A plays a crucial role in regulating gene expression through the acetylation of lysine residues on histone tails, particularly H3K23. This epigenetic modification leads to a more open chromatin structure, facilitating transcription.

KAT6A is a large, multi-domain protein that functions as the catalytic subunit of a larger complex, which typically includes proteins such as BRPF1, ING5, and EAF6. The activity and

targeting of the KAT6A complex are critical for various cellular processes, including cell cycle progression, hematopoietic stem cell maintenance, and development. Dysregulation of KAT6A activity has been implicated in several diseases, most notably in acute myeloid leukemia (AML) where chromosomal translocations involving the KAT6A gene are recurrent.

MOZ-IN-2: A Chemical Probe for KAT6A

MOZ-IN-2 is a small molecule inhibitor of the protein MOZ (KAT6A). Information regarding its discovery and development is limited, with data primarily available through chemical supplier databases.

Biochemical Activity

The most consistently reported quantitative data for **MOZ-IN-2** is its in vitro half-maximal inhibitory concentration (IC₅₀) against KAT6A.

Compound	Target	Assay Type	IC ₅₀ (μM)
MOZ-IN-2	KAT6A (MOZ)	Biochemical	125

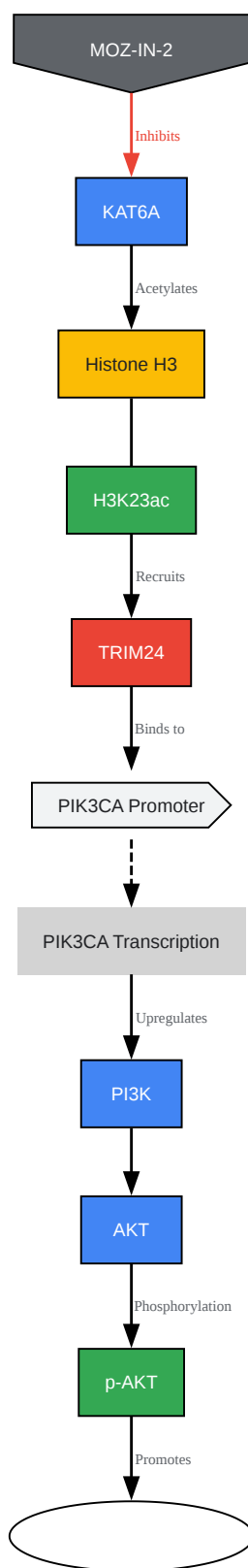
Note: The specific biochemical assay conditions used to determine this IC₅₀ value are not publicly documented.

Selectivity

There is currently no publicly available data on the selectivity profile of **MOZ-IN-2** against other histone acetyltransferases or other classes of enzymes. For a chemical probe to be considered a high-quality tool for biological investigation, a comprehensive selectivity profile is essential to ensure that observed biological effects are attributable to the intended target.

KAT6A Signaling Pathway

KAT6A is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in cancer. One well-documented pathway involves the regulation of the PI3K/AKT signaling cascade.



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Caption: KAT6A-mediated signaling pathway leading to tumorigenesis.

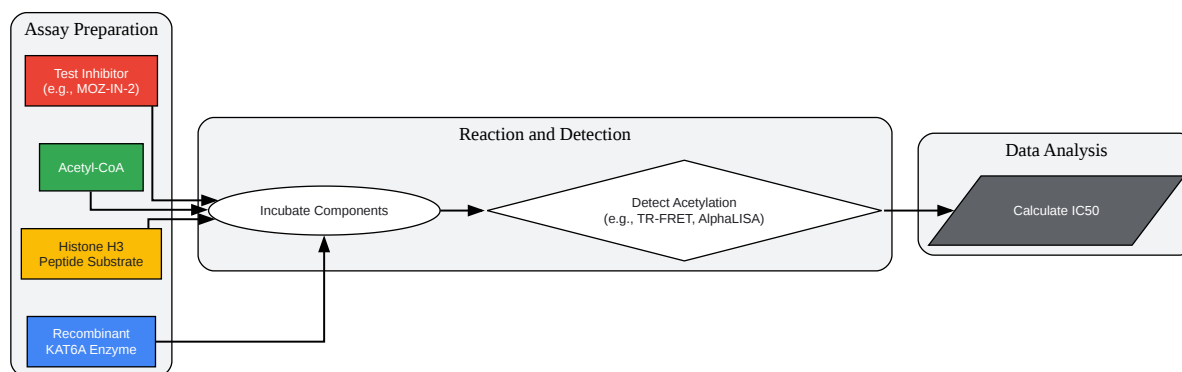
Experimental Protocols for Characterization of KAT6A Inhibitors

While specific protocols for **MOZ-IN-2** are not published, the following are generalized methodologies for the biochemical and cellular characterization of KAT6A inhibitors, based on published research for other compounds.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.

Workflow:



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Caption: General workflow for an in vitro KAT6A HAT assay.

Methodology:

- Reagents:
 - Recombinant human KAT6A enzyme.
 - Histone H3 (1-25) peptide substrate.
 - Acetyl Coenzyme A (Acetyl-CoA).
 - Test inhibitor (e.g., **MOZ-IN-2**) at various concentrations.
 - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% BSA).
 - Detection reagents (e.g., europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor bead for a LANCE Ultra TR-FRET assay).
- Procedure:
 1. Add assay buffer, recombinant KAT6A, and histone H3 peptide to a 384-well microplate.
 2. Add the test inhibitor at serially diluted concentrations.
 3. Initiate the reaction by adding Acetyl-CoA.
 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 5. Stop the reaction and add the detection reagents.
 6. Incubate for a further period to allow for antibody binding.
 7. Read the plate on a suitable microplate reader (e.g., a TR-FRET enabled reader).
- Data Analysis:
 1. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
 2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 3. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This type of assay confirms that the inhibitor can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a common method.

Methodology:

- Cell Culture and Treatment:
 1. Culture a relevant cell line (e.g., a human cancer cell line with known KAT6A expression) to ~80% confluency.
 2. Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.
- Thermal Shift Protocol:
 1. Harvest the cells and resuspend them in a suitable buffer.
 2. Aliquot the cell suspension into PCR tubes.
 3. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
 4. Lyse the cells by freeze-thaw cycles.
 5. Separate the soluble and precipitated protein fractions by centrifugation.
- Detection and Analysis:
 1. Analyze the soluble fraction by Western blot using an antibody specific for KAT6A.
 2. Quantify the band intensities to determine the amount of soluble KAT6A at each temperature.
 3. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

- Cell Seeding:
 1. Seed cells in a 96-well plate at an appropriate density.
 2. Allow the cells to adhere overnight.
- Inhibitor Treatment:
 1. Treat the cells with a serial dilution of the test inhibitor.
 2. Incubate for a period of 3-7 days.
- Viability Measurement:
 1. Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
 2. Read the luminescence or absorbance on a microplate reader.
- Data Analysis:
 1. Calculate the percentage of cell growth inhibition relative to a vehicle control.
 2. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

MOZ-IN-2 is a commercially available inhibitor of KAT6A with a reported IC₅₀ of 125 µM. While this compound can serve as a starting point for investigating KAT6A biology, its utility as a high-quality chemical probe is currently limited by the lack of publicly available, peer-reviewed data on its selectivity and mechanism of action.

For researchers considering the use of **MOZ-IN-2**, it is highly recommended to perform in-house characterization, including:

- Confirmation of the IC50 value using a robust in vitro HAT assay.
- Comprehensive selectivity profiling against other HATs (e.g., p300/CBP, other MYST family members) and a broader panel of kinases and other off-targets.
- Demonstration of cellular target engagement to confirm that the compound interacts with KAT6A in a cellular context.
- Linking target engagement to a downstream cellular phenotype to validate its on-target effects.

The development of more potent and selective KAT6A inhibitors remains an active area of research, with several advanced compounds showing promise in preclinical studies. Further investigation into the structure-activity relationship of compounds like **MOZ-IN-2** could contribute to the design of next-generation KAT6A-targeted therapeutics.

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